molecular formula C6H9F3O B1295872 1,1,1-Trifluoro-2-hexanone CAS No. 360-34-9

1,1,1-Trifluoro-2-hexanone

Cat. No.: B1295872
CAS No.: 360-34-9
M. Wt: 154.13 g/mol
InChI Key: HGANPMZHRFOEDM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-hexanone is an organic compound with the molecular formula C6H9F3O. It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to a hexanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-hexanone can be synthesized through several methods. One common approach involves the reaction of hexanone with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction is carried out under controlled conditions, and the product is continuously extracted to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-2-hexanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-hexanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-pentanone
  • 1,1,1-Trifluoro-2-butanone
  • 1,1,1-Trifluoro-2-propanone

Uniqueness

1,1,1-Trifluoro-2-hexanone is unique due to its longer carbon chain compared to similar trifluoromethyl ketones. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where other trifluoromethyl ketones may not be as effective .

Properties

IUPAC Name

1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANPMZHRFOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285672
Record name 1,1,1-Trifluoro-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-34-9
Record name 1,1,1-Trifluoro-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone,1,1-trifluoro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoro-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 9.12 g (380 mM) of magnesium into 120 ml of ether, and 49.32 g (360 mM) of butyl bromide dissolved in 30 ml of ether was added thereto, followed by 1.5 hours of heat refluxing. After cooling by standing and with ice, 13.68 g (120 mM) of trifluoroacetic acid dissolved in 30 ml of ether was added. After being stirred for 7 hours under cooling with ice, the system was subjected to hydrolysis with addition of hydrochloric acid, followed by extraction with ether and drying of the resultant ether layer with anhydrous sodium sulfate. The dried product was distilled under normal pressure to obtain 9.46 g of 1,1,1-trifluoro-2-hexanone. Yield: 47%.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
49.32 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1,1,1-Trifluoro-2-hexanone highlighted in the provided research?

A1: While the provided research doesn't directly focus on this compound as a main subject, one study identifies it as a significant component of the essential oil extracted from Tagetes lunulata Ort. []. This essential oil demonstrated antifungal activity against Trichophyton rubrum, the fungus responsible for athlete's foot [].

Q2: What is the chemical structure of this compound?

A2: this compound is a trifluoromethyl ketone. Its structure consists of a six-carbon chain with a ketone functional group on the second carbon. The first carbon atom is also bonded to three fluorine atoms.

Q3: How does this compound participate in chemical reactions?

A3: Research indicates that this compound can undergo aluminum chloride-assisted ene reactions with alkenes like propene, hexene, and octene []. This reaction leads to the formation of α-trifluoromethyl homoallylic alcohols [].

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